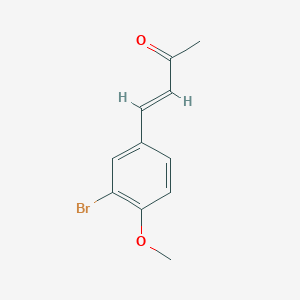
EUROPIUM BORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium boride is a compound with the chemical formula EuB₆. It is known for its interesting physical and chemical properties, including antiferromagnetism below 6 K, low thermal expansion coefficient, good thermal conductivity, high hardness, high wear resistance, excellent corrosion and oxidation resistance at high temperatures, and a high melting point of 2933 K . These properties make this compound a candidate material for control rod applications in nuclear reactors due to its high neutron absorption cross-sections and ability to accommodate helium atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium boride can be synthesized through various methods:
Solid-State Method: This involves the reduction of europium oxide (Eu₂O₃) by boron or boron carbide.
Solid-State Reaction: Nanocrystalline this compound can be synthesized by reacting europium oxide with sodium borohydride (NaBH₄) over a temperature range of 1173–1473 K.
Electrochemical Synthesis: This method uses a molten salt over a temperature range of 973–1023 K.
Industrial Production Methods: The industrial production of this compound typically involves high-temperature solid-state reactions due to the high melting point of the compound. The choice of reducing agents and reaction conditions can vary based on the desired purity and particle size of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures, leading to the formation of europium oxide and boron oxide.
Reduction: The compound can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires strong reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Involves the use of other elements or compounds that can replace boron atoms in the lattice structure.
Major Products:
Oxidation: Europium oxide (Eu₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental europium and boron.
Substitution: Various boride compounds depending on the substituting element.
Scientific Research Applications
Europium boride has several scientific research applications due to its unique properties:
Nuclear Industry: Used in control rods for nuclear reactors due to its high neutron absorption cross-sections.
Material Science: Studied for its thermal and mechanical properties, making it suitable for high-temperature and wear-resistant applications.
Electrocatalysis: Investigated for its potential in electrocatalytic applications due to its structural and electronic properties.
Mechanism of Action
The mechanism by which europium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s high neutron absorption cross-sections are due to the presence of europium and boron atoms, which can capture neutrons effectively. The thermal and mechanical properties are attributed to the strong covalent bonding between europium and boron atoms, which provides stability and resistance to high temperatures and wear .
Comparison with Similar Compounds
- Gadolinium Boride (GdB₄)
- Terbium Boride (TbB₄)
- Lanthanum Hexaboride (LaB₆)
Comparison:
- Gadolinium Boride and Terbium Boride: These compounds share similar properties with europium boride, such as high hardness and thermal stability. this compound has a higher neutron absorption cross-section, making it more suitable for nuclear applications .
- Lanthanum Hexaboride: Known for its excellent electron emission properties, lanthanum hexaboride is widely used in cathode materials. This compound, on the other hand, is more focused on applications requiring high neutron absorption and thermal stability .
This compound stands out due to its unique combination of high neutron absorption, thermal stability, and mechanical strength, making it a valuable material in various high-performance applications.
Properties
CAS No. |
12008-05-8 |
|---|---|
Molecular Formula |
B6Eu |
Molecular Weight |
216.83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)



![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

